(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine
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Overview
Description
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₁₁H₁₉NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used primarily in research settings. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpentan-3-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as bromine or chloromethane can be used under acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine
- 3-methyl-N-(2-methylpentan-2-yl)aniline
Uniqueness
(2-Methylpentan-3-yl)(thiophen-2-ylmethyl)amine is unique due to its specific substitution pattern on the thiophene ring and the presence of a branched alkyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H19NS |
---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)pentan-3-amine |
InChI |
InChI=1S/C11H19NS/c1-4-11(9(2)3)12-8-10-6-5-7-13-10/h5-7,9,11-12H,4,8H2,1-3H3 |
InChI Key |
VJGBAQPYMGSAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCC1=CC=CS1 |
Origin of Product |
United States |
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